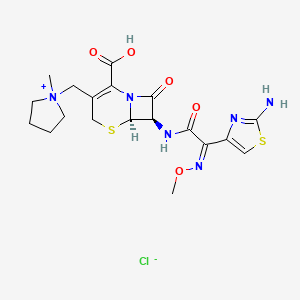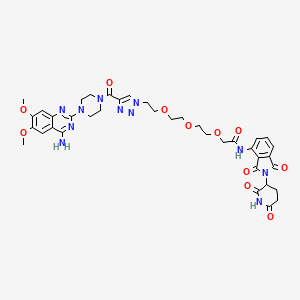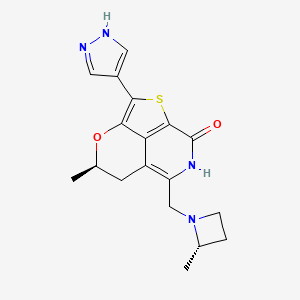
2-(tert-Butyl)-4-methoxyphenol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated derivative of 2-(tert-Butyl)-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 typically involves the deuteration of 2-(tert-Butyl)-4-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is usually carried out under mild conditions, with deuterium gas (D2) as the deuterium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogen-deuterium exchange reaction efficiently. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-methoxyphenol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-methoxyphenol-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Acts as an antioxidant in various industrial applications, including food preservation and polymer stabilization.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-methoxyphenol-d3 involves its antioxidant properties. The compound donates hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different steric hindrance.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butylhydroquinone (TBHQ): A related compound with potent antioxidant properties.
Uniqueness
2-(tert-Butyl)-4-methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
183.26 g/mol |
IUPAC-Name |
2-tert-butyl-4-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |
InChI-Schlüssel |
MRBKEAMVRSLQPH-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


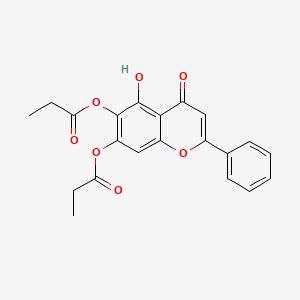
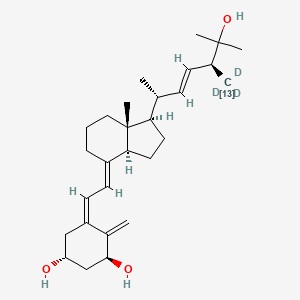
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


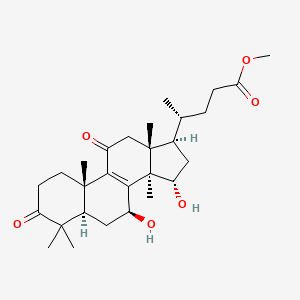
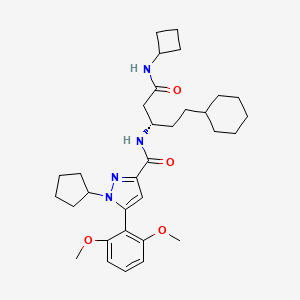


![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
